molecular formula C12H14IN B1594322 1-Ethyl-4-methylquinolinium iodide CAS No. 605-59-4

1-Ethyl-4-methylquinolinium iodide

Cat. No. B1594322
CAS RN: 605-59-4
M. Wt: 299.15 g/mol
InChI Key: VQDKCFLPUPEBJC-UHFFFAOYSA-M
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Description

1-Ethyl-4-methylquinolinium iodide, also known as EMQI, is a quinolinium-based iodide salt that is used in a variety of scientific research applications. It is an organic compound that is composed of a quinolinium cation and an iodide anion. EMQI is a colorless, odorless, and water-soluble compound that has a melting point of approximately 326°C. It is a highly versatile compound with a variety of applications in scientific research and experiments.

Scientific Research Applications

Crystal Structure Analysis

1-Ethyl-4-methylquinolinium iodide has been studied for its crystal structure, as seen in the work of Sakanoue et al. (1970). They determined the structure using X-ray data, revealing a monoclinic crystal system with specific dimensions. This research provides insights into the molecular arrangement of 1-ethyl-4-methylquinolinium iodide and its physical properties (Sakanoue et al., 1970).

Chemical Synthesis and Reactions

Research by Diaba et al. (2000) explores a regioselective route to synthesize derivatives starting from quinolinium iodides. This method has implications for the development of new compounds and potential applications in various fields, including pharmaceuticals and materials science (Diaba et al., 2000).

Interaction with Solvents

Beaumont and Davis (1970) investigated the chemical shifts of N-methylquinolinium iodide in different solvents, providing essential insights into how 1-ethyl-4-methylquinolinium iodide might behave in various solvent environments. This research is crucial for understanding the solubility and reactivity of this compound in different contexts (Beaumont & Davis, 1970).

Molecular Structure in Different States

The molecular structure of related quinolinium iodide compounds in crystal and solution states has been studied, as seen in the work of Barczyński et al. (2006). This research provides a deeper understanding of the molecular dynamics of quinolinium compounds in various states (Barczyński et al., 2006).

Fluorescence and Stability Properties

Van den Berg et al. (2006) synthesized and studied 7-dialkylamino-1-alkylquinolinium salts, revealing high fluorescence quantum yields and stability. This research is particularly relevant for applications in polymer characterization and other areas requiring stable, high-performing fluorescent probes (Van den Berg et al., 2006).

Corrosion Inhibition

Elhadi et al. (2016) explored the use of quinolinium iodide derivatives as corrosion inhibitors for mild steel, demonstrating their effectiveness in reducing corrosion. This has implications for industrial applications, particularly in metal preservation (Elhadi et al., 2016).

Photochemical Studies

HataNorisuke and OguroToshiyuki (1978) examined the photochemical behavior of quinoline N-oxides, providing valuable information on the photoreactivity of similar compounds such as 1-ethyl-4-methylquinolinium iodide. These findings can be applied in fields like photochemistry and materials science (HataNorisuke & OguroToshiyuki, 1978).

properties

IUPAC Name

1-ethyl-4-methylquinolin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14N.HI/c1-3-13-9-8-10(2)11-6-4-5-7-12(11)13;/h4-9H,3H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDKCFLPUPEBJC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=C(C2=CC=CC=C21)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883464
Record name Quinolinium, 1-ethyl-4-methyl-, iodide (1:1)
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Molecular Weight

299.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Ethyl-4-methylquinolinium iodide

CAS RN

605-59-4
Record name Quinolinium, 1-ethyl-4-methyl-, iodide (1:1)
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Record name Quinolinium, 1-ethyl-4-methyl-, iodide (1:1)
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Record name Lepidine ethiodide
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Record name Quinolinium, 1-ethyl-4-methyl-, iodide (1:1)
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Record name Quinolinium, 1-ethyl-4-methyl-, iodide (1:1)
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Record name 1-Ethyl-4-methylquinolinium iodide
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Record name 1-Ethyl-4-methylquinolinium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
Y Tanizaki, S Kubodera - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
1L a transition polarized along the short axis is hidden on the longer-wavelength side of the first band. 1) In order to obtain some information about the polarization directions of the first …
Number of citations: 1 www.journal.csj.jp
X Yang, Y Wang, Z Shang, Z Zhang, H Chi, Z Zhang… - RSC …, 2021 - pubs.rsc.org
… The probe HQ was synthesized by a one-step condensation reaction between 4-hydroxybenzaldehyde and 1-ethyl-4-methylquinolinium iodide. The chemical structure of HQ was …
Number of citations: 7 pubs.rsc.org
P Šimon, M Landl, M Breza, F Kvasnik - Sensors and Actuators B: Chemical, 2003 - Elsevier
… )-5-oxo-2-furfurylidenedimethyliminium perchlorate I with 1 or 2 mol of an appropriate salt, eg 1,4-dimethylpyridinium iodide IIa, 1-ethyl-4-methylquinolinium iodide IIb and 1-ethyl-2-…
Number of citations: 9 www.sciencedirect.com
SP Gromov, EN Ushakov, OA Fedorova… - The Journal of …, 2003 - ACS Publications
… 4‘-Formylbenzo-15-crown-5 ether (7), 35 γ-sultone (6d), 36 sodium 4-bromomethylbenzenesulfonate (6e), 37 and 1-ethyl-4-methylquinolinium iodide 38 (9) were synthesized according …
Number of citations: 71 pubs.acs.org
DJ Fry - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
… iodide and one of 1-ethyl-4-methylquinolinium iodide with loss of hydrogen which is taken … )- 1-ethylquinolinium iodide and 1-ethyl-4-methylquinolinium iodide or 4-(2- acetanilidovinyl)…
Number of citations: 6 www.sciencedirect.com
Z Shang, J Liu, Q Meng, Y Wang, C Zhang, Z Zhang - Methods, 2022 - Elsevier
… 3H-naphtho[2,1-b]pyran-3-aldehyde and 1-ethyl-4-methylquinolinium iodide were … 3H-naphtho[2,1-b]pyran-3-aldehyde (0.210 g, 1 mmol), 1-ethyl-4-methylquinolinium iodide (0.285 g, 1 …
Number of citations: 7 www.sciencedirect.com
Y Prostota, OD Kachkovsky, LV Reis, PF Santos - Dyes and Pigments, 2013 - Elsevier
… A solution of 5 (0.10 g, 0.44 mmol) and 1-ethyl-4-methylquinolinium iodide (0.13 g, 0.44 mmol) in a mixture of butan-1-ol/pyridine (10/1, v/v) (25 mL) was heated under reflux for 5 h. After …
Number of citations: 50 www.sciencedirect.com
EN Ushakov, AI Vedernikov, NA Lobova… - The Journal of …, 2015 - ACS Publications
… The insoluble fraction was filtered off, washed with benzene (3 × 15 mL), and dried in vacuo at 80 C to give 1-ethyl-4-methylquinolinium iodide (3.67 g, 81% yield) as a yellow-green …
Number of citations: 33 pubs.acs.org
H Yu, A Tiemuer, Y Zhu, Y Sun, Y Zhang, L Liu… - Biomaterials …, 2023 - pubs.rsc.org
… 1-Ethyl-4-methylquinolinium iodide (5 mmol), N,N′-bis-phenylformamidine (5 mmol) and triethyl orthoformate (5 mmol) were dissolved in ethanol and heated to 90 C for 2 h. Then the …
Number of citations: 2 pubs.rsc.org
AJ Winstead, G Nyambura, R Matthews, D Toney… - Molecules, 2013 - mdpi.com
The microwave synthesis of twenty quaternary ammonium salts is described. The syntheses feature comparable yields to conventional synthetic methods reported in the current …
Number of citations: 29 www.mdpi.com

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